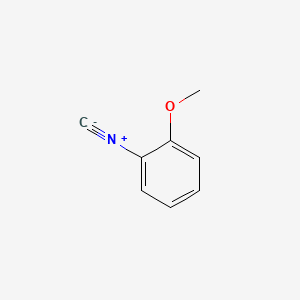

2-Methoxyphenylisocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZYTQQIUFJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20771-60-2 | |

| Record name | 20771-60-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Methoxyphenylisocyanide

Multicomponent Reactions (MCRs) Involving 2-Methoxyphenylisocyanide

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. This compound is a prominent substrate in several key MCRs due to the high reactivity of the isocyanide moiety.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. researchgate.netwikipedia.org When this compound is employed as the isocyanide component, it readily participates in the reaction sequence to afford complex dipeptide-like structures. nih.gov

The generally accepted mechanism for the U-4CR begins with the condensation of the amine and the carbonyl compound to form an imine. nih.govnih.gov The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic carbon of this compound. nih.gov This step generates a highly reactive nitrilium ion intermediate. nih.govresearchgate.net The carboxylate anion then adds to this intermediate, forming an O-acyl isoamide, which undergoes an irreversible intramolecular Mumm rearrangement to yield the stable α-acylamino amide product. wikipedia.orgnih.gov The entire process is typically exothermic and proceeds rapidly upon addition of the isocyanide. wikipedia.org The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF), although alcohols such as methanol (B129727) have also been successfully used. wikipedia.org

Table 1: Key Steps in the Ugi Four-Component Reaction

| Step | Reactants | Intermediate/Product |

| 1 | Amine, Aldehyde/Ketone | Imine |

| 2 | Imine, Carboxylic Acid | Iminium Ion |

| 3 | Iminium Ion, this compound | Nitrilium Ion |

| 4 | Nitrilium Ion, Carboxylate | O-acyl isoamide |

| 5 | O-acyl isoamide | α-Acylamino amide (Final Product) |

The versatility of the U-4CR allows for the introduction of significant molecular diversity, as a wide range of aldehydes, amines, and carboxylic acids can be used in conjunction with this compound. mdpi.com

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that involves the reaction of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.org this compound serves as an effective isocyanide component in this transformation.

The mechanism of the Passerini reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents where the reaction is often accelerated. mdpi.combeilstein-journals.org It is proposed that hydrogen bonding between the carboxylic acid and the carbonyl compound plays a crucial role, forming a cyclic transition state. organic-chemistry.org The isocyanide then undergoes an α-addition to the carbonyl carbon and the carboxylic acid oxygen. beilstein-journals.org This concerted or pseudo-concerted step is followed by an intramolecular acyl transfer (similar to a Mumm rearrangement) to furnish the final α-acyloxy amide product. wikipedia.org The reaction is typically performed at room temperature with high concentrations of reactants to achieve good yields. organic-chemistry.org

Table 2: Comparison of Ugi and Passerini Reactions

| Feature | Ugi Four-Component Reaction (U-4CR) | Passerini Three-Component Reaction (P-3CR) |

| Components | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Aldehyde/Ketone, Carboxylic Acid, Isocyanide |

| Product | α-Acylamino amide | α-Acyloxy carboxamide |

| Key Intermediate | Nitrilium ion | Cyclic transition state |

| Solvent Preference | Polar solvents (e.g., MeOH, DMF) | Aprotic solvents (e.g., CH2Cl2, THF) |

A central feature of both the Ugi and Passerini reactions is the formation of a highly electrophilic intermediate derived from the isocyanide. In the Ugi reaction, this is explicitly a nitrilium ion. nih.govresearchgate.net In the Passerini reaction, a related intermediate is formed that is susceptible to nucleophilic attack. mdpi.com The trapping of these reactive intermediates by a nucleophile is the key product-forming step.

In a standard U-4CR, the nitrilium ion is trapped by the external carboxylate nucleophile. nih.govresearchgate.net Similarly, in the P-3CR, the intermediate is captured by the carboxylate. mdpi.com However, if one of the reactants contains an additional nucleophilic group, this group can intercept the nitrilium ion intramolecularly. nih.gov This "interrupted" reaction pathway leads to the formation of various heterocyclic structures, deviating from the typical linear amide products. nih.gov This strategy has been used to synthesize heterocycles such as tetrahydropyrazin-2-amines and benzoxazoles. nih.gov The ability of the nitrilium ion derived from this compound to be trapped by various nucleophiles underscores its importance as a versatile intermediate in synthetic chemistry. nih.govrsc.org

The products of Ugi and Passerini reactions involving this compound can be designed to undergo subsequent spontaneous reactions, leading to domino or cascade sequences. These sequences allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation.

Cycloaddition Chemistry of this compound

In addition to its role in multicomponent reactions, this compound can participate in cycloaddition reactions, where the isocyanide group acts as a one-carbon component.

This compound can undergo [3+2] cycloaddition reactions with 1,3-dipoles. A notable example is its reaction with azides to form tetrazoles. nih.gov This reaction is a type of 1,3-dipolar cycloaddition and provides a direct route to 1-substituted tetrazoles. nih.gov The reaction between an isocyanide and an azide (B81097), such as trimethylsilyl (B98337) azide, leads to the formation of the tetrazole ring system. nih.gov This transformation is a key method for synthesizing 1,5-disubstituted tetrazoles when combined with other multicomponent reaction strategies, such as the Ugi-azide or Passerini-azide reactions. rsc.org The cycloaddition proceeds by the nucleophilic attack of the azide on the electrophilic isocyanide carbon, followed by cyclization.

[4+2] and [2+2] Cycloadditions (e.g., with Tetragermabutadienes)

Currently, there is a lack of available scientific literature detailing the [4+2] and [2+2] cycloaddition reactions of this compound specifically with tetragermabutadienes.

Zn(OTf)2-Promoted [1+5] Cycloaddition with Enamides

Palladium-Catalyzed [3+2] Cycloaddition of Vinylaziridines

The palladium-catalyzed [3+2] cycloaddition of vinylaziridines represents a significant transformation for the synthesis of five-membered nitrogen-containing heterocycles. While specific studies focusing exclusively on this compound are not prevalent, research on the reactions with various isocyanates, including aryl isocyanates, provides a strong basis for understanding this reaction.

This reaction is a type of dynamic kinetic asymmetric transformation where a chiral palladium catalyst is employed to control the stereochemistry of the product. The process involves the reaction of racemic vinylaziridines with isocyanates to yield chiral imidazolidin-2-ones. acs.orgnih.gov High yields and excellent enantioselectivity are often achieved, particularly with electron-rich isocyanates. acs.org For example, studies have shown that less electrophilic isocyanates, such as p-methoxyphenyl isocyanate, can lead to higher enantiomeric excesses compared to more electrophilic ones. nih.gov This suggests that this compound, with its electron-donating methoxy (B1213986) group, would be a suitable substrate for this transformation.

The reaction mechanism is believed to proceed through a rapidly equilibrating dynamic π-allyl palladium intermediate, where the enantiodiscriminating step is the cyclization. nih.gov The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands derived from trans-1,2-diaminocyclohexane and 2-diphenylphosphino-1-naphthoic acid have been found to be particularly effective. nih.gov Interestingly, the presence of a co-catalyst with a specific pKa, such as acetic acid, has been shown to be essential for high enantiomeric excesses. nih.gov

The resulting imidazolidinone products can be readily converted to valuable vicinal diamines through reduction and hydrolysis. nih.gov This palladium-catalyzed cycloaddition provides an efficient route to chiral diamines from readily available starting materials.

Table 1: Representative Examples of Palladium-Catalyzed [3+2] Cycloaddition of Vinylaziridines with Isocyanates

| Entry | Vinylaziridine | Isocyanate | Catalyst | Ligand | Co-catalyst | Yield (%) | ee (%) |

| 1 | N-Benzyl-2-vinylaziridine | Benzyl isocyanate | (η³-C₃H₅PdCl)₂ | (R,R)-Ligand | Acetic Acid | 95 | 95 |

| 2 | N-Benzyl-2-vinylaziridine | p-Methoxyphenyl isocyanate | (η³-C₃H₅PdCl)₂ | (R,R)-Ligand | Acetic Acid | 93 | 92 |

| 3 | N-Phenyl-2-vinylaziridine | Benzyl isocyanate | (η³-C₃H₅PdCl)₂ | (R,R)-Ligand | Acetic Acid | 91 | 94 |

Note: The data in this table is based on general findings for aryl isocyanates and serves as a representative illustration. Specific data for this compound was not available.

Transition Metal-Catalyzed Transformations of this compound

Palladium-Catalyzed Reactions

Palladium-catalyzed diarylation of isocyanides with triarylbismuthines is a notable reaction that leads to the formation of α-diimines. In this transformation, two molecules of the isocyanide are incorporated to yield N,N'-diaryl α-diimines. This reaction is particularly effective for electron-rich aromatic isocyanides.

The reaction is typically catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂). A proposed mechanism suggests that the catalytic cycle begins with the transmetalation between Pd(OAc)₂ and the triarylbismuthine to generate an arylpalladium species. This is followed by the insertion of an isocyanide molecule to form an imidoylpalladium intermediate. A subsequent ligand exchange reaction between two of these intermediates leads to palladium complexes that, upon reductive elimination, afford the α-diimine product and a Pd(0) species. The presence of an oxidizing agent, such as air, can regenerate the active Pd(II) catalyst from the Pd(0) species. It has been observed that using a combination of Pd(OAc)₂ and air can reduce the required loading of both the catalyst and the triarylbismuthine.

Further studies have shown that acetonitrile (B52724) is an effective solvent for this diarylation reaction. The use of 2 mol% of Pd(OAc)₂ has been found to provide satisfactory yields of the α-diimine product. All three aryl groups on the triarylbismuthine can be utilized in the formation of the product.

Table 2: Palladium-Catalyzed Diarylation of Isocyanides with Triphenylbismuthine

| Entry | Isocyanide | Catalyst Loading (mol%) | Solvent | Additive | Product | Yield (%) |

| 1 | Aryl Isocyanide | 2 | Acetonitrile | Air | N,N'-Diaryl α-diimine | 81 |

| 2 | Aryl Isocyanide | 1 | Acetonitrile | Air | N,N'-Diaryl α-diimine | - |

Note: The data is based on general findings for aryl isocyanides. The yield is for a specific example with phenyl isocyanide.

Rhodium-Catalyzed Reactions (e.g., Diarylation)

Rhodium catalysts promote a different reaction pathway for the diarylation of isocyanides with triarylbismuthines compared to palladium catalysts. Instead of forming α-diimines, rhodium catalysts, such as [RhCl(nbd)]₂, selectively yield N-alkyl diaryl ketimines. This selectivity highlights the significant influence of the transition metal catalyst on the outcome of the reaction.

The rhodium-catalyzed diarylation provides a direct route to ketimine derivatives. While the detailed mechanism may differ from the palladium-catalyzed pathway, it is understood to involve the transfer of two aryl groups from the triarylbismuthine to the isocyanide carbon. This reaction offers a complementary approach to the palladium-catalyzed synthesis of α-diimines, allowing for the selective synthesis of different imine derivatives from the same starting materials by simply changing the transition metal catalyst.

Table 3: Comparison of Palladium and Rhodium-Catalyzed Diarylation of Isocyanides

| Catalyst | Typical Product |

| Palladium (e.g., Pd(OAc)₂) | N,N'-Diaryl α-diimines |

| Rhodium (e.g., [RhCl(nbd)]₂) | N-Alkyl Diaryl Ketimines |

Cobalt-Catalyzed Ketenimine Formation

High-valent cobalt carbene complexes have been shown to catalyze the formation of ketenimines from isocyanides. In a relevant study, a cobalt carbene complex, Co(OR)₂(═CPh₂), reacts with various aryl isocyanides, including the closely related isomer 4-methoxyphenyl (B3050149) isocyanide, to produce the corresponding ketenimine. This reaction is also accompanied by the formation of cobalt bis(alkoxide) bis(isocyanide) complexes.

The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves the initial binding of the isocyanide to the cobalt center. This is followed by an intramolecular insertion of the isocyanide into the cobalt-carbene bond, which leads to the formation of the ketenimine product. This catalytic process highlights the ability of the isocyanide to undergo insertion reactions, a key aspect of its reactivity.

Copper-Catalyzed α,α-Additions to Amines and Reactions with Silanes

While copper catalysis is widely employed for various transformations involving amines and silanes, specific literature detailing the α,α-addition of this compound to amines or its direct copper-catalyzed reactions with silanes is not extensively covered in reviewed academic sources. Generally, the reaction of isocyanides with amines requires activation by a metal catalyst and elevated temperatures to proceed. acs.org

Molybdenum(0) Complexes: Electronic Structure and Ligand-Metal Interactions

In Molybdenum(0) hexakis(isocyanide) complexes, the electronic structure is well-defined and dictates the nature of the ligand-metal interactions. These complexes adopt a low-spin d⁶ valence electron configuration. proquest.com The six d-electrons fully occupy the t₂g set of d-orbitals, which constitute the Highest Occupied Molecular Orbital (HOMO) in the octahedral symmetry. proquest.com

The isocyanide ligand is less π-accepting than carbon monoxide (CO), yet it maintains a strong ligand field. For aryl isocyanides like this compound, π-conjugation exists between the isocyanide group and the aryl π-system. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) is located on the ligand-based antibonding π* orbitals. proquest.com This electronic arrangement, with a metal-centered HOMO and a ligand-centered LUMO, is fundamental to the photophysical properties of these complexes, often leading to Metal-to-Ligand Charge Transfer (MLCT) phenomena. proquest.com

The interaction is characterized by σ-donation from the lone pair on the terminal carbon of the isocyanide to the metal and π-backdonation from the metal's filled d-orbitals to the unoccupied π* orbitals of the isocyanide. The nature of the aryl substituent can modulate the energy of these orbitals and the extent of backdonation. acs.org

Titanium-Mediated Dinitrogen Cleavage and Multicoupling Reactions

Research on a dititanium dihydride framework has demonstrated remarkable reactivity with aryl isocyanides, specifically the related isomer p-methoxyphenyl isocyanide, leading to the cleavage of dinitrogen (N₂) and subsequent multicoupling reactions. These transformations showcase the ability of the isocyanide to participate in complex bond-forming cascades.

The reaction of a dinitrogen dititanium dihydride complex with varying equivalents of p-methoxyphenyl isocyanide at different temperatures yields a series of complex multimetallic structures. The reaction pathway involves N₂ splitting, hydrogenation of the isocyanide, N═C bond formation, and coupling of multiple isocyanide molecules.

Table 1: Products of Titanium-Mediated Reactions with p-Methoxyphenylisocyanide

| Equivalents of Isocyanide | Temperature | Key Transformation Steps | Final Complex Type |

|---|---|---|---|

| 1 equiv | -30 °C | Hydrogenation of isocyanide by hydride ligands | Amidomethylene-bridged dititanium dinitrogen complex |

| 2 equiv (stepwise) | Room Temp | N₂ cleavage, N═C bond formation | Amidomethylene/nitrido/carbodiimido complex |

This data is based on reactions with p-methoxyphenyl isocyanide, a positional isomer of this compound.

This series of reactions underscores the rich and complex reactivity of aryl isocyanides in the presence of highly reactive, early transition metal complexes.

Nucleophilic and Electrophilic Reactivity Studies

The inherent electronic nature of the isocyanide group bestows it with nucleophilic character, which can be quantified and compared.

Comparative Nucleophilicity Parameters of Aryl Isocyanides

The nucleophilicity of aryl isocyanides has been quantitatively assessed using Mayr's reactivity scale, which is based on the linear free-energy relationship:

log k = s(N + E)

Here, N is the nucleophilicity parameter, s is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of a reaction partner. These parameters are typically determined by measuring the kinetics of reactions with a series of standard electrophiles, such as benzhydrylium ions. researchgate.netresearchgate.net

Studies show that aryl isocyanides are significantly less nucleophilic than the cyanide ion but possess reactivity comparable to that of allylsilanes and silyl (B83357) enol ethers. researchgate.netresearchgate.net The electronic nature of the substituents on the aryl ring influences the nucleophilicity.

Table 2: Comparative Nucleophilicity Parameters for Selected Isocyanides

| Isocyanide | N | s |

|---|---|---|

| tert-Butyl isocyanide | 3.33 | 0.93 |

| Cyclohexyl isocyanide | 2.87 | 0.94 |

| Benzyl isocyanide | 1.83 | 0.95 |

| Phenyl isocyanide | 0.58 | 0.98 |

| 4-Methoxyphenyl isocyanide | 1.05 | 0.97 |

Parameters determined in CH₂Cl₂. Data sourced from kinetic studies of reactions with benzhydrylium ions. researchgate.net

The data indicates that electron-donating groups on the aryl ring, such as the methoxy group, increase the nucleophilicity (N value) compared to the unsubstituted phenyl isocyanide.

Reactions with Highly Electrophilic Species (e.g., Carbocations, Iminium Ions)

The methodology used to determine the nucleophilicity parameters involves direct reaction with highly electrophilic carbocations. The kinetics of the reactions between aryl isocyanides and stabilized benzhydrylium ions are monitored to establish the second-order rate constants, from which the N and s parameters are derived. researchgate.netresearchgate.net The initial step of this reaction is the nucleophilic attack of the isocyanide carbon on the carbocation to form a nitrilium ion. researchgate.net

Given their quantified nucleophilicity, aryl isocyanides are expected to react with other highly electrophilic species, such as iminium ions. The rate of such reactions would be predictable using the established N and s parameters for the isocyanide and the corresponding E parameter for the specific iminium ion. This predictive power is a cornerstone of Mayr's approach to understanding organic reactivity. rsc.org

Radical Reactions

This compound, like other isocyanides, can participate in radical reactions, offering a pathway to form new carbon-heteroatom bonds. A significant example of this reactivity is its interaction with thiols.

The addition of thiols to isocyanides can proceed through a radical chain mechanism, particularly when initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) mq.edu.auresearchgate.netrsc.org. This process, known as hydrothiolation, involves a sequence of propagation steps to yield a thioformimidate.

The generally accepted mechanism unfolds as follows mq.edu.auresearchgate.netrsc.org:

Initiation: The radical initiator (e.g., AIBN) thermally decomposes to generate initial radical species. These radicals then abstract a hydrogen atom from the thiol (R'SH) to produce a thiyl radical (R'S•).

Propagation Step 1: The newly formed thiyl radical adds to the carbon atom of the isocyanide group in this compound. This addition results in the formation of a nitrogen-centered imidoyl radical.

Propagation Step 2: The imidoyl radical then abstracts a hydrogen atom from another molecule of the thiol. This step regenerates the thiyl radical, which can then participate in another cycle of the chain reaction, and forms the final thioformimidate product.

This radical chain reaction provides an efficient method for the addition of a thiol across the isocyanide functional group.

Table 1: Key Steps in the Thiol-Isocyanide Radical Chain Mechanism

| Step | Description | Reactants | Intermediate/Product |

| Initiation | Formation of a thiyl radical from a thiol using a radical initiator. | Thiol (R'SH), Initiator | Thiyl Radical (R'S•) |

| Propagation 1 | Addition of the thiyl radical to the isocyanide carbon. | This compound, Thiyl Radical | Imidoyl Radical |

| Propagation 2 | Hydrogen abstraction from a thiol molecule by the imidoyl radical. | Imidoyl Radical, Thiol | Thioformimidate, Thiyl Radical |

Insertion Reactions

The isocyanide carbon of this compound exhibits carbenoid character, allowing it to insert into various single bonds. This reactivity is particularly useful in multicomponent reactions and in the context of organometallic chemistry.

A notable insertion reaction involving this compound occurs in multicomponent reactions with azines, where it inserts into a nitrogen-silicon (N-Si) bond researchgate.netrsc.orgrsc.orgnih.gov. These reactions are often activated by trimethylsilyl chloride (TMSCl).

The reaction mechanism is proposed to proceed through the following key steps researchgate.netrsc.org:

Activation of the Azine: The reaction begins with the activation of the azine (e.g., isoquinoline) by TMSCl, which generates an N-silyl azinium ion in situ.

Nucleophilic Attack: An isocyanide molecule, acting as a nucleophile, attacks the activated azine. This step leads to the formation of a nitrilium cation intermediate.

Isocyanide Insertion: A second isocyanide molecule then inserts into the N-Si bond of this intermediate.

Intramolecular Cyclization: The final step involves an intramolecular N-addition to the nitrilium group, resulting in the formation of a fused imidazolium (B1220033) salt.

This sequence represents a novel activation mode in isocyanide-based multicomponent reactions and allows for the synthesis of complex heterocyclic structures researchgate.netrsc.org. When a mixture of two different isocyanides is used, the outcome can be influenced by their relative nucleophilicity, with the more nucleophilic isocyanide adding to the azine first researchgate.netrsc.org.

This compound can undergo insertion into metal-carbon double bonds, a reaction characteristic of isocyanides with transition metal carbene complexes acs.org. In an intramolecular context, this reaction can lead to the formation of cyclic structures. The general mechanism for isocyanide insertion into a metal-carbene bond, particularly in Fischer carbene complexes, is well-studied acs.org.

The process can be described as a formal insertion where the isocyanide reacts with the metal-carbon π-bond of the carbene acs.org. This leads to the formation of a metallacycle intermediate, which can then rearrange to yield an N-metalated ketenimine or carbodiimide (B86325) species acs.org. Subsequent reaction with a nucleophile can then lead to the final product.

For an intramolecular reaction, the isocyanide and the metal-carbene moiety would be part of the same molecule. The reaction would proceed via a cyclization pathway, driven by the proximity of the reacting groups. Rhodium(II) complexes are often used to generate the carbene intermediate from a diazo precursor, and these rhodium carbenoids are known to participate in various intramolecular reactions, including C-H insertion researchgate.netwikipedia.orgnih.govresearchgate.netelectronicsandbooks.com. The insertion of the tethered isocyanide into the metal-carbene bond would be a competing pathway to other possible intramolecular reactions of the carbene.

Oxidation Reactions

The isocyanide functional group can be oxidized to an isocyanate group under specific conditions. This transformation represents a formal insertion of an oxygen atom into the carbon-nitrogen bond.

The oxidation of isocyanides to isocyanates can be achieved using various oxidizing agents. The use of nitrogen oxides, such as nitrous oxide (N₂O), for this purpose has been reported in the presence of a transition metal catalyst. Specifically, an organometallic molybdenum catalyst has been shown to facilitate the oxidation of an isocyanide to an isocyanate using nitrous oxide as the oxidant rsc.org. This reaction occurs under ambient conditions (1 bar N₂O, 25 °C) rsc.org.

The catalytic cycle for such a transformation would generally involve the activation of nitrous oxide by the metal center, followed by the transfer of an oxygen atom to the isocyanide substrate. While the specific oxidation of this compound by nitric oxide (NO) or nitrous oxide without a catalyst is not extensively detailed in the literature, the catalyzed reaction with N₂O demonstrates the feasibility of this transformation. Nitric oxide itself is a radical species and can participate in complex redox reactions, potentially leading to oxidation of susceptible functional groups nih.govresearchgate.net.

Table 2: Summary of this compound Reactivity

| Reaction Type | Section | Key Reactants | Key Products/Intermediates |

| Radical Reaction | 3.5.1 | Thiol, Radical Initiator | Thioformimidate |

| Insertion Reaction | 3.6.1 | Azine, Trimethylsilyl Chloride | Fused Imidazolium Salt |

| Insertion Reaction | 3.6.2 | Metal-Carbene Complex | Cyclic Ketenimine/Carbodiimide |

| Oxidation Reaction | 3.7.1 | Nitrous Oxide, Metal Catalyst | 2-Methoxyphenyl Isocyanate |

Coordination Chemistry and Organometallic Complexes of 2 Methoxyphenylisocyanide

Ligand Properties and Bonding Modes

The behavior of 2-methoxyphenylisocyanide as a ligand is dictated by its electronic structure, which allows it to engage in characteristic bonding interactions with metal centers.

Organic isocyanides (CNR) are analogous to carbon monoxide (CO) in their bonding capabilities, functioning as both σ-donors and π-acceptors. mdpi.comnih.gov The isocyanide ligand possesses a lone pair of electrons on the carbon atom, which can be donated to an empty orbital on a metal center, forming a σ-bond. rsc.org This σ-donation is the primary interaction in the metal-ligand bond.

Simultaneously, isocyanides have empty π* orbitals that can accept electron density from filled d-orbitals on the metal. wikipedia.orglibretexts.org This process, known as π-backbonding, strengthens the metal-ligand bond. wikipedia.org The balance between σ-donation and π-acceptance can be tuned by altering the electronic properties of the 'R' group attached to the isocyanide nitrogen. mdpi.com

The π-acceptor strength of an isocyanide ligand can be experimentally evaluated by examining the infrared (IR) spectra of its metal carbonyl complexes. mdpi.com Stronger π-accepting isocyanides lead to an increase in the C≡O stretching frequency (ν(CO)) of the co-ligands. For example, in a series of [(OC)₅Cr(CNR)] complexes, a stronger π-accepting R group on the isocyanide results in less backbonding to the CO ligands, thus raising ν(CO). mdpi.com

Table 1: General Trends in Spectroscopic Data for Isocyanide Ligand Characterization

| Property | Observation for Stronger π-Acceptor | Rationale |

|---|---|---|

| ν(C≡N) in IR Spectrum | Increases upon coordination | σ-donation from C lone pair (antibonding with respect to C≡N) to the metal strengthens the C≡N bond. |

| ν(C≡O) in IR Spectrum (of M-CO co-ligand) | Increases | The isocyanide competes with CO for π-backdonation from the metal, strengthening the C≡O bond. mdpi.com |

| ¹³C NMR Chemical Shift (δ(¹³CN)) | Varies with electronic environment | Provides insight into the electronic structure of the metal-carbon bond. mdpi.com |

This is an interactive data table. Users can sort and filter the information based on the columns.

Ambidentate ligands are molecules that can bind to a metal center through two or more different donor atoms. While the primary mode of coordination for this compound is through the isocyanide carbon, the presence of the oxygen atom in the ortho-methoxy group introduces the theoretical possibility of a secondary coordination site. In such a scenario, the ligand could potentially chelate to a metal center using both the carbon and the oxygen atoms, or the oxygen could bridge between two metal centers. This type of behavior is seen in other ligands containing multiple potential donor sites. researchgate.net However, coordination through the methoxy (B1213986) oxygen is not a commonly reported bonding mode for this ligand, and it typically functions as a monodentate ligand, binding exclusively through the terminal carbon atom.

Formation and Characterization of Metal Complexes

This compound forms stable complexes with a variety of metals from both the main group and the transition series.

Isocyanides react with Lewis acidic main-group compounds, such as trialkylaluminum (R₃Al) and tri-tert-butylgallium (tBu₃Ga), to form stable adducts. nih.gov The reaction involves the donation of the isocyanide carbon's lone pair to the electron-deficient main group metal. For instance, the addition of an isocyanide to a solution of trialkylaluminum results in the formation of a 1:1 complex, R₃Al·CNR'. nih.gov

These complexes are typically characterized by NMR (¹H, ¹³C) and IR spectroscopy. A key diagnostic feature in the IR spectrum is a significant increase in the C≡N stretching frequency (ν(C≡N)) upon complexation. This shift, typically in the range of 58-91 cm⁻¹, is consistent with the isocyanide acting as a pure σ-donor, as the donation of the carbon lone pair strengthens the C≡N triple bond. nih.gov X-ray crystallography can confirm the molecular structure of these adducts. nih.gov

Table 2: Representative Data for Isocyanide Adducts with Main Group Metals

| Complex Type | Synthesis Method | Key Spectroscopic Feature (IR) | Reference |

|---|---|---|---|

| R₃Al·CNR' | Direct addition of CNR' to R₃Al in solution | Increase in ν(C≡N) by 58-91 cm⁻¹ | nih.gov |

This interactive table summarizes the formation and characterization of main group metal-isocyanide complexes based on analogous systems.

This compound also forms a wide array of complexes with transition metals. wikipedia.orgvirginia.edu The nature of these complexes is heavily influenced by the d-electron count of the metal, its oxidation state, and the other ligands present.

Cyclometalated iridium(III) complexes are a significant class of compounds known for their strong phosphorescence, making them valuable as emitters in organic light-emitting diodes (OLEDs) and as biological sensors. nih.govmdpi.com The general structure often consists of an iridium center coordinated by two cyclometalating (C^N) ligands and two ancillary ligands. mdpi.com

Isocyanides, including aryl isocyanides, can serve as these ancillary ligands. rsc.org Their strong π-accepting nature plays a crucial role in tuning the photophysical properties of the complex. rsc.org The luminescence in these iridium complexes typically originates from a triplet excited state with a mix of metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) character. rsc.orgnycu.edu.tw

By incorporating a π-accepting isocyanide ligand, the energy of the iridium dπ orbitals is lowered. This often leads to a blue-shift in the emission wavelength compared to complexes with less π-acidic ancillary ligands. rsc.org Furthermore, the increased ³LC character in the emissive state can lead to more pronounced vibronic structure in the emission spectrum and significantly longer phosphorescence lifetimes. rsc.org While specific data for this compound-iridium complexes is highly specialized, the behavior of related aryl isocyanide complexes provides a strong model for their expected properties. rsc.orgrsc.org

Table 3: Illustrative Photophysical Properties of a Representative Aryl Isocyanide Iridium(III) Complex

| Complex Structure Type | Emission Color | Emission Max (λₘₐₓ) | Quantum Yield (Φ) | Lifetime (τ) |

|---|

This interactive table shows typical photophysical data for the class of aryl isocyanide-containing iridium complexes. The exact values depend on the specific cyclometalating and isocyanide ligands used.

Transition Metal Complexes

Gold Complexes

Gold(I) complexes of isocyanides are well-documented, often exhibiting linear geometries and interesting photophysical properties arising from aurophilic interactions. While specific structural data for a simple gold(I) complex of this compound is not extensively detailed in the available literature, the general behavior of aryl isocyanide gold(I) complexes suggests that complexes of the type [Au(CNC₆H₄OMe-2)L]X (where L is a neutral ligand like a phosphine (B1218219) or another isocyanide, and X is a counteranion) can be readily synthesized. These complexes are typically prepared by the reaction of a gold(I) precursor, such as [AuCl(SMe₂)], with the isocyanide ligand. The resulting complexes are expected to be colorless, crystalline solids. Spectroscopic characterization would likely reveal a characteristic ν(C≡N) stretching frequency in the IR spectrum around 2200-2250 cm⁻¹, shifted to higher energy upon coordination compared to the free ligand.

Iron Complexes

The coordination chemistry of isocyanides with iron is rich, with complexes known in various oxidation states. For iron(II), this compound can act as a ligand in complexes such as [Fe(CNC₆H₄OMe-2)₄X₂] (where X is a halide). These are typically low-spin octahedral complexes. In the realm of organometallic chemistry, this compound can substitute for carbon monoxide in iron carbonyl complexes. For example, the reaction of Fe₂(CO)₉ with this compound would be expected to yield mono- and di-substituted products, [Fe(CO)₄(CNC₆H₄OMe-2)] and [Fe(CO)₃(CNC₆H₄OMe-2)₂], respectively. The IR spectra of such complexes are informative, with the ν(C≡N) and ν(C≡O) stretching frequencies providing insight into the electronic effects of the isocyanide ligand. Generally, isocyanides are better σ-donors and poorer π-acceptors than CO, leading to a decrease in the CO stretching frequencies upon substitution.

Palladium Complexes

Palladium complexes bearing isocyanide ligands are of significant interest due to their applications in catalysis, particularly in cross-coupling reactions. Palladium(II) complexes of the type trans-[PdCl₂(CNC₆H₄OMe-2)₂] can be synthesized by the direct reaction of PdCl₂ with the isocyanide. These square planar complexes are valuable precursors for the synthesis of other organopalladium compounds. The isocyanide ligands in these complexes are susceptible to nucleophilic attack, a reactivity that is harnessed in various catalytic cycles. While the direct catalytic applications of palladium complexes with this compound as the sole ligand are not extensively reported, it is plausible that they could be employed in reactions such as Suzuki-Miyaura or Heck couplings, where the isocyanide might serve as an ancillary ligand to stabilize the active catalytic species. semanticscholar.org

Cobalt Complexes (e.g., Bis(isocyanide) Complexes)

Cobalt forms a variety of complexes with isocyanide ligands. For instance, cobalt(II) can coordinate two molecules of this compound to form tetrahedral complexes of the type [Co(CNC₆H₄OMe-2)₂X₂] (where X is a halide). These complexes are typically paramagnetic. Research into bis(isocyanide) cobalt complexes has been driven by their potential applications in catalysis and materials science. The synthesis of such complexes often involves the reaction of a cobalt(II) salt with a stoichiometric amount of the isocyanide ligand in a suitable solvent.

| Metal | Complex Type (Example) | Expected Geometry | Key Features |

| Gold(I) | [Au(CNC₆H₄OMe-2)L]X | Linear | Potential for aurophilic interactions. |

| Iron(II) | [Fe(CNC₆H₄OMe-2)₄X₂] | Octahedral | Low-spin d⁶ configuration. |

| Iron(0) | [Fe(CO)₄(CNC₆H₄OMe-2)] | Trigonal bipyramidal | Isocyanide acts as a CO substitute. |

| Palladium(II) | trans-[PdCl₂(CNC₆H₄OMe-2)₂] | Square planar | Precursor for catalytic applications. |

| Cobalt(II) | [Co(CNC₆H₄OMe-2)₂X₂] | Tetrahedral | Paramagnetic. |

Metalated Isocyanides and Their Reactivity

The carbon atom of the isocyanide group is adjacent to a nitrogen atom, making the α-proton acidic enough to be removed by a strong base. This deprotonation leads to the formation of a highly reactive α-metalated isocyanide species.

Generation and Structural Considerations of Anionic Species

The generation of an anionic species from this compound can be achieved by treatment with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). This process results in the formation of α-lithio-2-methoxyphenylisocyanide. This anionic species is a powerful nucleophile. The structure of such lithiated species in solution is often complex, existing as aggregates or in equilibrium with various solvated forms. The presence of the ortho-methoxy group could potentially lead to intramolecular coordination with the lithium cation, influencing the reactivity and stability of the anion.

Surface Adsorption and Self-Assembly

Chemical Stability and Structural Investigation of Surface Adductsacs.org

While isocyanides form well-defined monolayers, their chemical stability, particularly when exposed to ambient conditions, is a significant concern for practical applications. Research has shown that SAMs on both gold and palladium exhibit considerable instability in the presence of air. acs.orgpsu.edunih.gov

On Gold Surfaces: Exposure of an isocyanide-based SAM on a gold surface to air for even a few hours leads to significant chemical degradation. The primary mechanism is the oxidation of the isocyanide (-NC) functional group into an isocyanate (-NCO) moiety. acs.orgpsu.edu This transformation has a critical consequence: it weakens the chemical bond between the molecule and the gold surface. The reduced bonding strength results in a marked increase in the monolayer's instability, making it more susceptible to dissolution in solvents. acs.orgpsu.edu

On Palladium Surfaces: The degradation pathway on palladium is different. Similar exposure to air does not result in the incorporation of oxygen or a loss of resistance to solvents. acs.orgpsu.edu Instead, the isocyanide moieties undergo a polymerization reaction at the molecule-metal interface, forming what are described as quasi-2D poly(imine) structures. acs.orgpsu.edu

This structural change has a profound impact on the electronic properties of the monolayer. Conductance probe atomic force microscope measurements have revealed that the polymerization on palladium severely degrades the electrical contact between the SAM and the metal. This degradation can cause the conductance of the monolayer to decrease by approximately two orders of magnitude. acs.orgpsu.edu These findings highlight the critical importance of controlling the assembly and storage environment for aromatic isocyanide SAMs to maintain the integrity of the molecule-electrode junction, which is essential for the function of molecular electronic devices. acs.orgpsu.edu

Table 2: Chemical Stability of Isocyanide Monolayers in Ambient Air

| Metal Surface | Degradation Mechanism | Consequence |

| Gold (Au) | Oxidation of isocyanide (-NC) to isocyanate (-NCO) | Weakened surface bonding; increased instability in solvents |

| Palladium (Pd) | Polymerization of isocyanide moieties to poly(imine) structures | Severe degradation of SAM-Pd electrical contact; ~100x decrease in conductance |

Theoretical and Computational Investigations of 2 Methoxyphenylisocyanide and Its Derivatives

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 2-methoxyphenylisocyanide, computational methods allow for a detailed analysis of its electronic structure, providing insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Orbital Theory and Frontier Orbital (HOMO/LUMO) Studies

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining a molecule's reactivity.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO represents the lowest energy empty orbital and is related to the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

In this compound, the HOMO is typically localized on the phenyl ring and the isocyanide carbon atom, reflecting the electron-donating nature of the methoxy (B1213986) group and the nucleophilic character of the isocyanide carbon. The LUMO, on the other hand, is often distributed over the isocyanide nitrogen and the aromatic ring, indicating the electrophilic site of the molecule.

Computational studies, often employing Density Functional Theory (DFT), can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals. These calculations help in predicting how this compound will interact with other molecules. For instance, in a reaction with an electrophile, the attack is likely to occur at the site of highest HOMO density. Conversely, a nucleophile will likely attack the region with the highest LUMO density.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenylisocyanide | -6.5 | -0.8 | 5.7 |

| This compound | -6.2 | -0.6 | 5.6 |

| 4-Nitrophenylisocyanide | -7.1 | -1.5 | 5.6 |

Note: The values in this table are illustrative and can vary depending on the computational method and basis set used. The data suggests that the methoxy group in the ortho position slightly raises the HOMO energy level compared to the unsubstituted phenylisocyanide, making it a better electron donor. The nitro group, being strongly electron-withdrawing, lowers both HOMO and LUMO energies.

Substituent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of the phenylisocyanide core are significantly influenced by the nature and position of substituents on the aromatic ring. The methoxy group (-OCH3) at the ortho position in this compound plays a crucial role in modulating its electronic structure.

The methoxy group is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction. In the case of the ortho position, the resonance effect generally dominates, leading to an increase in electron density on the aromatic ring. This increased electron density, particularly at the ortho and para positions relative to the methoxy group, enhances the nucleophilicity of the isocyanide.

Theoretical studies have quantified these effects by calculating various electronic descriptors. For example, Hammett constants can provide a quantitative measure of the electronic influence of substituents. Computational methods allow for the calculation of properties like molecular electrostatic potential (MEP), which visually represents the charge distribution on the molecule's surface. For this compound, the MEP map would show a region of negative potential around the isocyanide carbon and the oxygen of the methoxy group, indicating these as likely sites for electrophilic attack.

The presence of different substituents can tune the HOMO-LUMO gap. Electron-donating groups, like the methoxy group, tend to increase the HOMO energy, which can lead to a smaller HOMO-LUMO gap and thus higher reactivity towards electrophiles. Conversely, electron-withdrawing groups would lower the HOMO energy and increase the gap, decreasing reactivity towards electrophiles but potentially increasing reactivity towards nucleophiles. Studies on various substituted aryl isocyanides have shown that while substituent variation does impact the electronic influence of the isocyano unit, the effect is not always substantial.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways.

Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying organic reactions. DFT calculations can be employed to investigate various reactions involving this compound, such as cycloadditions, insertions, and multicomponent reactions.

For example, in a [3+2] cycloaddition reaction, DFT can be used to model the approach of the reactants, locate the transition state structure, and calculate the activation energy. This information helps in understanding the regioselectivity and stereoselectivity of the reaction. The calculations can also identify any intermediate species, such as zwitterions or diradicals, that may be formed during the reaction.

A typical DFT study of a reaction mechanism involving this compound would involve the following steps:

Geometry Optimization: The structures of the reactants, products, transition states, and any intermediates are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or first-order saddle points (for transition states).

Energy Calculation: The electronic energies of all species are calculated to determine the reaction's thermodynamics (enthalpy and Gibbs free energy of reaction) and kinetics (activation energy).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the correct reactants and products.

These studies provide a detailed, step-by-step picture of how a reaction proceeds, offering insights that are often difficult to obtain through experimental methods alone.

Energetic Profiling of Transformations (e.g., Barrier to Linearity)

Beyond reaction pathways, computational chemistry can be used to study the energetic profiles of various molecular transformations. For isocyanides, an interesting property is the energy barrier to bending the C-N-C bond from its typically linear or near-linear geometry. While the isocyanide group prefers a linear arrangement, certain chemical environments or reaction intermediates can force it to bend.

The "barrier to linearity" refers to the energy required to distort the isocyanide group from its preferred linear geometry. Computational methods can calculate this barrier by systematically varying the C-N-C bond angle and calculating the corresponding energy. This information is valuable for understanding the flexibility of the isocyanide group and its behavior in constrained environments, such as in the active sites of enzymes or in sterically hindered molecules.

Another important energetic profile is the rotational barrier around the C-C bond connecting the phenyl ring and the isocyanide group. The methoxy group at the ortho position can sterically interact with the isocyanide group, influencing the preferred conformation and the energy required for rotation. DFT calculations can map out the potential energy surface as a function of the dihedral angle, revealing the most stable conformers and the energy barriers separating them.

| Transformation | Calculated Barrier (kJ/mol) |

| C-N-C Bending (180° to 150°) | 10-20 |

| Phenyl-Isocyanide Rotation | 5-15 |

Note: These are estimated values and can vary based on the level of theory and the specific molecular environment.

Spectroscopic Parameter Prediction and Validation

Computational methods are increasingly used to predict spectroscopic properties, aiding in the identification and characterization of molecules. By simulating spectra, chemists can compare theoretical predictions with experimental data to confirm the structure of a compound or to interpret complex spectral features.

DFT calculations can be used to predict a variety of spectroscopic parameters for this compound, including:

Vibrational Frequencies (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to assign vibrational modes to specific molecular motions.

NMR Chemical Shifts: The magnetic shielding tensors of each nucleus can be calculated, which are then used to predict the 1H and 13C NMR chemical shifts. These predictions are highly valuable for assigning peaks in experimental NMR spectra and for distinguishing between different isomers.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy.

The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects. By comparing the predicted spectra with experimental data, a validation of the computational model can be achieved. This synergy between theory and experiment is a powerful approach for the comprehensive characterization of molecules like this compound.

Vibrational Spectroscopy (e.g., IR) Assignments

Theoretical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in assigning vibrational modes observed in Infrared (IR) and Raman spectroscopy. For this compound, the vibrational spectrum is complex, but key functional groups exhibit characteristic frequencies. The isocyanide (-N≡C) group, the methoxy (-OCH₃) group, and the phenyl ring vibrations are of primary interest.

Computational studies on structurally analogous molecules, such as 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate, provide a strong basis for assigning the vibrational modes of this compound. nih.gov The fundamental vibrations can be categorized into stretching, bending, and torsional modes.

Key assignments based on theoretical calculations for related compounds include:

Isocyanide (-N≡C) Stretch: The most characteristic vibration for an isocyanide is the intense N≡C stretching mode. This is typically observed in the 2150-2110 cm⁻¹ region.

Methoxy (-OCH₃) Group Vibrations: The methoxy group gives rise to several distinct bands. The asymmetric and symmetric C-H stretching modes of the methyl group are expected in the 2900-2800 cm⁻¹ range. nih.gov The O-CH₃ symmetric stretching mode typically appears as a strong absorption band around 1023 cm⁻¹. nih.gov

Aromatic Ring Vibrations: The phenyl ring exhibits C-H stretching vibrations above 3000 cm⁻¹. The C-C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. Additionally, a phenyl ring breathing mode is often observed as a strong Raman signal, which for a related isocyanate is found at 1040 cm⁻¹. nih.gov

Below is a table of predicted vibrational frequencies for key modes in this compound, based on computational analyses of similar molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the phenyl ring. |

| Asymmetric -CH₃ Stretch | ~2950 | Asymmetric stretching of the C-H bonds in the methoxy group. |

| Symmetric -CH₃ Stretch | ~2840 | Symmetric stretching of the C-H bonds in the methoxy group. |

| -N≡C Stretch | 2150-2110 | Strong, characteristic stretching of the isocyanide triple bond. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| -CH₃ Deformation | ~1460 | Bending (scissoring) vibrations of the methyl group. |

| C-O-C Asymmetric Stretch | ~1250 | Asymmetric stretching of the aryl-ether linkage. |

| C-O-C Symmetric Stretch | ~1023 | Symmetric stretching of the aryl-ether linkage, often a strong absorption. nih.gov |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of a nucleus. Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method, can accurately forecast ¹³C chemical shifts.

For this compound, the predicted ¹³C NMR spectrum is influenced by the electronic effects of both the methoxy (-OCH₃) and isocyanide (-N≡C) substituents. The methoxy group is an electron-donating group through resonance, which tends to shield the ortho and para carbons of the aromatic ring. Conversely, the isocyanide group is electron-withdrawing.

The interplay of these effects, along with the specific conformation of the methoxy group, determines the final chemical shifts. Theoretical studies on methoxy-substituted aromatic compounds have shown that the resonance interaction significantly affects the chemical shieldings. uba.ar An increase in resonance interaction typically leads to deshielding of both the methoxy oxygen and carbon nuclei. uba.ar Furthermore, the rotation of the methoxy group can induce changes in the virtual molecular orbital space, which in turn affects the paramagnetic deshielding and results in observable changes in the ¹³C NMR resonance.

A table of predicted ¹³C NMR chemical shifts for this compound is presented below, based on theoretical principles and data from related compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| -N≡C | 155-165 | The isocyanide carbon is typically found in this region, influenced by the nitrogen atom's electronegativity and the triple bond. |

| C-OCH₃ | 150-160 | Aromatic carbon directly attached to the strongly electron-donating oxygen atom, resulting in significant deshielding. |

| C-NC | 115-125 | Ipso-carbon attached to the isocyanide group. Its shift is influenced by the substituent's anisotropic and electronic effects. |

| Aromatic CH (ortho to -OCH₃) | 110-120 | Shielded by the electron-donating resonance effect of the adjacent methoxy group. |

| Aromatic CH (para to -OCH₃) | 120-130 | Also shielded by the methoxy group's resonance effect, though to a lesser extent than the ortho position. |

| Aromatic CH (meta to -OCH₃) | 125-135 | Less affected by the resonance of the methoxy group, showing shifts closer to that of unsubstituted benzene. |

| -OCH₃ | 55-60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Stability and Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O(methoxy) and C(aryl)-N(isocyanide) single bonds. Theoretical and computational methods are essential for determining the relative energies and stabilities of the possible conformers.

For molecules with a methoxyphenyl group, the orientation of the methyl group relative to the phenyl ring is a key factor. bohrium.com Studies on related molecules like 2-Methoxyphenyl isocyanate have identified multiple stable conformers through computational analysis. nih.gov Similarly, this compound is expected to have at least two planar conformers, often designated as syn and anti (or cis and trans), depending on the orientation of the -OCH₃ and -N≡C groups relative to each other.

Syn Conformer: The methyl group of the methoxy moiety is oriented towards the isocyanide group. This conformation may experience some degree of steric hindrance.

Anti Conformer: The methyl group is directed away from the isocyanide group. This is often the more stable, lower-energy conformation due to minimized steric repulsion.

The preference for a coplanar versus a perpendicular conformation of the methoxy group depends on the nature of the ortho-substituents. bohrium.com In the case of this compound, the linear isocyanide group is one such substituent. Computational models, such as those employing B3LYP/6-311++G** level calculations for similar molecules, can determine the precise geometries and relative energies of these conformers. nih.gov The analysis of rotational barriers and potential energy surfaces reveals the most stable structures and the energy required for interconversion between them. For molecules of this type, which lack high degrees of symmetry, quasi-symmetric top models can be employed in the analysis of their rotational spectra to further refine conformational parameters.

Applications of 2 Methoxyphenylisocyanide in Advanced Organic Synthesis

Stereoselective Synthesis Methodologies

Isocyanides are key reactants in several multicomponent reactions, such as the Passerini and Ugi reactions, which are powerful tools for creating complex molecules from simple precursors. When chiral components are introduced, these reactions can proceed with high stereoselectivity.

The Passerini three-component coupling reaction (P-3CCR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxycarboxamide. wikipedia.org The development of catalytic, asymmetric versions of this reaction allows for the control of the newly formed stereocenter. For instance, a catalytic asymmetric Passerini reaction has been developed using a tridentate indan (B1671822) (pybox) Cu(II) Lewis acid complex. broadinstitute.org While this specific study utilized p-methoxyphenyl isocyanide, the methodology highlights a general strategy where aryl isocyanides can participate in enantioselective C-C bond formation. The reaction's success with an aryl isocyanide suggests applicability to other isomers like 2-methoxyphenylisocyanide. broadinstitute.org

Similarly, the Ugi four-component reaction (U-4CR) combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.com This reaction is a cornerstone of combinatorial chemistry and has been employed in the synthesis of peptidomimetics and complex natural products. nih.gov Stereoselective Ugi reactions often rely on chiral starting materials, such as chiral amines or carboxylic acids, to direct the stereochemical outcome. In a synthetic route towards the alkaloid Ecteinascidin 743, a Ugi reaction involving p-methoxyphenyl isocyanide was a key step in assembling a complex dipeptide fragment. nih.gov

| Reaction | Components | Isocyanide Example | Key Feature | Product Type |

|---|---|---|---|---|

| Asymmetric Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | p-Methoxyphenyl isocyanide | Catalyzed by a chiral Cu(II)-pybox complex to induce enantioselectivity. broadinstitute.org | α-Acyloxycarboxamide |

| Substrate-Controlled Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | p-Methoxyphenyl isocyanide | Utilizes chiral starting materials to control the stereochemistry of the product. nih.gov | Bis-amide (Dipeptide) |

Synthesis of Nitrogen-Containing Heterocycles

Pyridines

The synthesis of substituted pyridines is a central theme in heterocyclic chemistry. While numerous methods exist for constructing the pyridine (B92270) ring, including condensations and cycloadditions, the direct involvement of this compound is not a widely documented strategy. organic-chemistry.orgbaranlab.org However, the versatility of isocyanide-based multicomponent reactions allows for the incorporation of pyridine moieties into the final products. For example, Ugi-type reactions have been performed using 2-aminopyridine (B139424) as the amine component. In one study, 2-aminopyridine was reacted with 2-siloxycyclopropanecarboxylate and various isocyanides, including the related p-methoxyphenylisocyanide, to yield complex structures containing a pyridine ring. fu-berlin.de This demonstrates a pathway where the isocyanide carbon is incorporated into an acyclic bis-amide structure appended to a pre-existing pyridine, rather than forming the heterocyclic ring itself.

Imidazoles and Imidazoliniums

Imidazoles and their partially saturated analogs, imidazolines, are important heterocyclic motifs in medicinal chemistry. nih.govisca.meresearchgate.net A notable method for their synthesis is the van Leusen imidazole (B134444) synthesis, which typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This specific reaction does not utilize aryl isocyanides like this compound.

However, an alternative multicomponent approach allows for the synthesis of highly substituted 2-imidazolines from an amine, an aldehyde, and an isocyanide bearing an acidic α-proton. nih.govvu.nl The reaction likely proceeds through an aldol-type addition of the isocyanide to an in situ generated imine, followed by cyclization. vu.nl These 2-imidazolines can subsequently be oxidized to the corresponding imidazoles. nih.gov While specific examples employing this compound are not detailed in the surveyed literature, the general applicability of this MCR to various isocyanides suggests its potential in this context.

Quinazolines and Quinoxalines

Quinazoline (B50416) and quinoxaline (B1680401) scaffolds are prevalent in pharmacologically active compounds. The synthesis of these fused heterocyclic systems is a well-researched area, with modern methods frequently relying on transition-metal-catalyzed reactions. mdpi.comnih.gov Common strategies for quinazoline synthesis involve the cyclization of precursors like 2-aminobenzylamines with alcohols or 2-aminoaryl alcohols with nitriles, often catalyzed by metals such as manganese or cobalt. researchgate.netfrontiersin.org Similarly, quinoxaline synthesis is often achieved through the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov

Based on a review of contemporary synthetic methodologies, the use of this compound as a direct building block for the construction of the quinazoline or quinoxaline ring system does not appear to be a common or established strategy. nih.govderpharmachemica.com The prevalent synthetic routes favor other types of precursors for the assembly of these specific bicyclic heterocycles.

Indoles and Quinoline (B57606) Structures

The indole (B1671886) nucleus is one of the most important heterocycles in medicinal chemistry and natural products. chim.it A vast number of synthetic methods have been developed for its construction, with modern approaches often featuring palladium-catalyzed cyclizations. rsc.orgnih.gov A prominent strategy involves the intramolecular cyclization of 2-alkynylanilines. nih.gov Other classic methods include the Fischer indole synthesis, which proceeds via the acid-catalyzed rearrangement of an arylhydrazone. nih.govmetu.edu.tr

Despite the extensive research into indole and quinoline synthesis, the application of this compound as a key component for building the core heterocyclic ring is not a widely reported method. The literature heavily favors pathways involving precursors like ortho-alkynylanilines or arylhydrazones, which already contain the necessary aniline (B41778) substructure poised for cyclization. rsc.orgnih.gov

Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds with significant biological activity. semanticscholar.org While many synthetic routes, often copper-catalyzed, start from 2-aminophenol (B121084) and various coupling partners, isocyanide-based multicomponent reactions provide a powerful and convergent alternative. organic-chemistry.orgrsc.org

A notable application involves a Ugi-type reaction where 2-aminophenol acts as the amine component. The reaction of 2-aminophenol, a carbonyl compound, a carboxylic acid, and an isocyanide can lead to the formation of a benzoxazole (B165842). An interesting discovery was made during a Ugi four-component reaction between 2-aminophenol, N-methyl-4-piperidone, acetic acid, and the closely related p-methoxyphenyl isocyanide. This reaction yielded an unusual heterocyclic benzoxazole product directly, showcasing a novel cyclization pathway. mdpi.com

Furthermore, a strategy for the asymmetric synthesis of benzoxazoles utilizes a chiral acid-catalyzed Ugi reaction with 2-benzoyloxyphenyl isocyanides. The resulting Ugi product undergoes subsequent one-pot basic hydrolysis to furnish chiral benzoxazoles in high yield and enantiomeric excess. mdpi.com These examples demonstrate that substituted phenylisocyanides are effective reagents for the multicomponent synthesis of benzoxazoles, a strategy that is applicable to this compound.

| Reaction Type | Key Reactants | Isocyanide Example | Reaction Conditions | Product |

|---|---|---|---|---|

| Ugi Four-Component Reaction | 2-Aminophenol, N-Methyl-4-piperidone, Acetic Acid | 4-Methoxyphenyl (B3050149) isocyanide | Reaction in 2,2,2-trifluoroethanol (B45653) (TFE) at 55 °C. mdpi.com | Substituted Benzoxazole |

| Asymmetric Ugi Reaction | Hydrazide, Aldehyde, Chiral Carboxylic Acid | 2-Benzoyloxyphenyl isocyanides | Chiral acid catalysis followed by one-pot basic hydrolysis. mdpi.com | Chiral Benzoxazole |

Preparation of Complex Molecular Scaffolds

This compound can be utilized in the synthesis of complex acyclic structures such as ketenimines. Ketenimines are reactive intermediates that serve as versatile building blocks in organic synthesis. One method for their preparation involves a multicomponent reaction where an isocyanide, such as this compound, reacts with a zwitterion generated from dimethyl acetylenedicarboxylate (B1228247) and an aryl sulfonamide. nih.gov This approach is highly atom-economical and stereoselective, yielding sulfonamide-conjugated ketenimines. nih.gov

The synthesis of α-diimines, which are widely used as ligands in transition metal catalysis, typically proceeds through the condensation of an α-dicarbonyl compound with two equivalents of an amine. rsc.org While direct synthesis from isocyanides is less common, multistep pathways involving isocyanide-derived intermediates can be envisioned. A plausible, though not extensively documented, route could involve the metal-mediated coupling of this compound to form a dimeric species which, upon rearrangement or further reaction, could yield an α-diimine structure. More established is the titanium-mediated multicomponent diimination of alkynes, which provides a one-pot synthesis of α-diimines from alkynes, titanium imidos, and C-nitrosos, demonstrating an alternative advanced method for their preparation. nih.gov

Material Science Precursors

In the field of material science, this compound can function as a monomer for the synthesis of polymers. Isocyanides, along with other triple-bonded molecules like alkynes and nitriles, are recognized as important building blocks in polymer chemistry due to their high reactivity and the diverse range of polymerization reactions they can undergo. chemrxiv.org

One powerful technique is multicomponent cyclopolymerization (MCCP), which can utilize isocyanides to create functional heterocyclic polymers. chemrxiv.org For instance, an atom-economic and catalyst-free MCCP of activated alkynes, diisocyanides, and diisocyanates has been developed to produce poly(maleimide)s with high molecular weights in good yields. chemrxiv.org In such polymerization schemes, a monofunctional isocyanide like this compound could be incorporated as a comonomer to control the polymer chain length or to introduce specific functionalities at the chain ends. This highlights its potential role in creating advanced polymeric materials with tailored properties.

Q & A

Q. What are the validated synthetic protocols for preparing 2-Methoxyphenylisocyanide with high purity, and how can reproducibility be ensured?

A common method involves the Hofmann isocyanide synthesis, where 2-methoxyaniline is treated with chloroform under strongly basic conditions (e.g., potassium hydroxide). Key steps include:

- Purification : Column chromatography using silica gel with a hexane/ethyl acetate gradient to isolate the product.

- Characterization : Confirm purity via melting point analysis, TLC (Rf ~0.6 in 9:1 hexane:ethyl acetate), and elemental analysis (e.g., C: 70.1%, H: 5.2%, N: 8.9%) .

- Reproducibility : Document reagent stoichiometry (e.g., 1:3 molar ratio of aniline to chloroform), reaction temperature (0–5°C), and solvent drying protocols (anhydrous diethyl ether). Provide full experimental details in supplementary materials to comply with reproducibility standards .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Aromatic protons appear as a multiplet at δ 6.8–7.2 ppm; methoxy group as a singlet at δ 3.8 ppm.

- ¹³C NMR : Isocyanide carbon (C≡N–) resonates at δ 120–130 ppm .

- IR Spectroscopy : Sharp absorption at ~2150 cm⁻¹ (C≡N stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 147 (M⁺) with fragmentation patterns consistent with loss of methoxy groups .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction reveals bond angles (C–N≡C ~170°) and packing behavior .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., variable NMR shifts) be resolved when studying tautomeric equilibria of this compound derivatives?

- Variable Temperature NMR : Perform experiments at –40°C to slow tautomerization, resolving split peaks into distinct signals .

- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate equilibrium geometries and predict chemical shifts. Compare with experimental data to identify dominant tautomers .

- Solvent Screening : Test in non-polar (e.g., CCl₄) vs. polar aprotic solvents (e.g., DMSO) to assess solvent effects on tautomer populations .

Q. What experimental strategies are recommended for probing the reactivity of this compound in transition-metal-catalyzed multicomponent reactions?

- Catalyst Screening : Test Pd(0), Cu(I), and Au(I) complexes to optimize yields in Ugi or Passerini reactions. Example conditions: 5 mol% Pd(PPh₃)₄, THF, 60°C .

- Kinetic Studies : Monitor reaction progress via in situ IR to track isocyanide consumption rates. Use pseudo-first-order kinetics to determine rate constants .

- Steric/Electronic Tuning : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate isocyanide electrophilicity and reaction selectivity .

Q. How can computational methods predict the stability and decomposition pathways of this compound under varying conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~180°C in N₂ atmosphere) .

- Molecular Dynamics Simulations : Simulate thermal degradation pathways using software like Gaussian or ORCA. Identify intermediates (e.g., isocyanate or nitrile byproducts) .

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 2–12) with HPLC monitoring to quantify degradation products (e.g., 2-methoxyaniline) .

Methodological Guidelines for Data Interpretation

- Handling Contradictory Results : Cross-validate findings using orthogonal techniques (e.g., XRD vs. NMR) and consult literature for solvent- or temperature-dependent behavior .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of experimental replicates (e.g., reaction yields across three trials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.